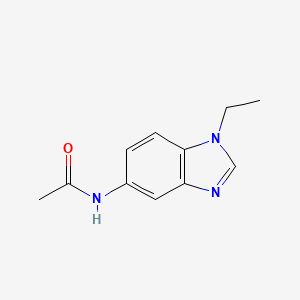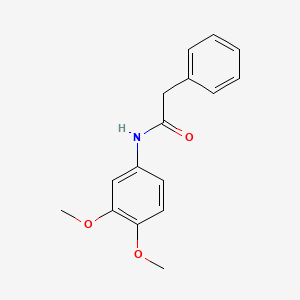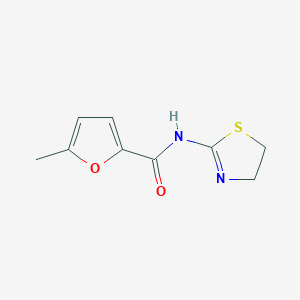![molecular formula C17H19F3N2O B5692622 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as FMeP, is a compound that has gained attention in scientific research due to its potential as a pharmacological tool. FMeP is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine's mechanism of action is not yet fully understood, but it has been shown to interact with serotonin receptors. Studies have suggested that 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine may act as a partial agonist for the serotonin 5-HT1A receptor. This interaction may contribute to 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine's potential as a treatment for anxiety and depression.
Biochemical and Physiological Effects
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In one study, 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine was found to reduce anxiety-like behavior in rats. Another study found that 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine had antidepressant effects in mice. 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high affinity for serotonin receptors and its potential as a treatment for anxiety and depression. However, there are also limitations to using 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments. For example, its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine research. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Another potential direction for research is to further investigate 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine's mechanism of action and its interaction with serotonin receptors. Additionally, 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine may have potential as a tool for studying the HPA axis and stress response.
Conclusion
In conclusion, 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that has shown potential as a pharmacological tool in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments, it may have several advantages, including its high affinity for serotonin receptors and its potential as a treatment for anxiety and depression. Further research is needed to fully understand 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine's potential and limitations.
合成法
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized through different methods, including the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminomethylfuran followed by reduction with sodium borohydride. Another method involves the reaction of 2-(trifluoromethyl)benzaldehyde with 1-(2-aminomethyl)pyrrolidine followed by oxidation with manganese dioxide.
科学的研究の応用
1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an affinity for serotonin receptors and may act as a partial agonist. 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been studied for its potential as a treatment for anxiety and depression.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c18-17(19,20)16-6-2-1-4-14(16)12-21-7-9-22(10-8-21)13-15-5-3-11-23-15/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLZTTJZLNLKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)


![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)


![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)